4-Formyl-2,6-dimethylphenylboronic acid pinacol ester
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Overview
Description
4-Formyl-2,6-dimethylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be involved in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its ability to undergo stereospecific transformations. These transformations retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The compound’s ability to undergo transformations into a range of functional groups provides access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The compound is a colorless to pale yellow liquid with a density of 1.0±0.1 g/cm3 , a boiling point of 375.2±42.0 °C at 760 mmHg , and a flash point of 180.7±27.9 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The compound’s ability to undergo transformations into a range of functional groups provides access to a broad array of diverse molecules with high enantioselectivity . This could potentially lead to various molecular and cellular effects depending on the specific transformations and the resulting molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester typically involves the reaction of 4-formyl-2,6-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2,6-dimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using radical approaches.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Protodeboronation: Reagents include radical initiators and solvents like dichloromethane.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable in pharmaceuticals and materials science.
Protodeboronation: The major products are hydrocarbons or substituted aromatics, depending on the specific reaction conditions.
Scientific Research Applications
4-Formyl-2,6-dimethylphenylboronic acid pinacol ester has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in similar cross-coupling reactions but has different electronic properties due to the diphenylamino group.
4-(Dimethylamino)phenylboronic acid pinacol ester: Another related compound with applications in organic synthesis.
Uniqueness
4-Formyl-2,6-dimethylphenylboronic acid pinacol ester is unique due to its formyl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in synthesizing complex molecules and exploring new reaction pathways .
Properties
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-10-7-12(9-17)8-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMPEWJQJMIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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